molecular formula C18H19N B104222 Desmethylnortriptyline CAS No. 4444-42-2

Desmethylnortriptyline

Cat. No.: B104222
CAS No.: 4444-42-2
M. Wt: 249.3 g/mol
InChI Key: PTQFRALDEONNOA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desmethylnortriptyline, a metabolite of Nortriptyline , primarily targets the serotonin and norepinephrine transporters in the neuronal cell membranes . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

This compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the neuronal cell membranes . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an elevation in mood .

Biochemical Pathways

It is believed that the compound’s action on the serotonin and norepinephrine transporters leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This can affect various downstream signaling pathways associated with mood regulation.

Pharmacokinetics

It is known that nortriptyline, from which this compound is derived, has an oral bioavailability ranging between 56 and 70%

Result of Action

The primary result of this compound’s action is an increase in the synaptic levels of serotonin and norepinephrine , which can lead to an improvement in mood . This makes the compound potentially useful in the treatment of conditions like depression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as diet, stress, and exposure to other chemicals can potentially affect the body’s response to the compound . .

Biochemical Analysis

Biochemical Properties

Desmethylnortriptyline interacts with various enzymes and proteins. It is involved in biochemical reactions that lead to the formation of E-10-Hydroxythis compound . The nature of these interactions is complex and involves multiple steps, including the conversion of Nortriptyline to this compound .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been suggested to have an inhibitory effect on the uptake of serotonin , which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the reuptake of serotonin , which can lead to changes in the levels of this neurotransmitter in the brain.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of Nortriptyline , and is involved in the formation of E-10-Hydroxythis compound . This suggests that it interacts with enzymes involved in these pathways.

Transport and Distribution

Given its role as a metabolite of Nortriptyline , it is likely that it interacts with various transporters and binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylnortriptyline can be synthesized through the demethylation of nortriptyline. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to remove the methyl group from nortriptyline .

Industrial Production Methods: In industrial settings, this compound is produced by the controlled demethylation of nortriptyline under specific reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethylnortriptyline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethylnortriptyline has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tricyclic antidepressants.

    Biology: It is used in studies related to the metabolism and pharmacokinetics of tricyclic antidepressants.

    Medicine: It is used in research on the treatment of depressive disorders and other psychiatric conditions.

    Industry: It is used in the development and testing of new antidepressant drugs

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific metabolic pathway and its role as an active metabolite of both nortriptyline and amitriptyline. Its distinct pharmacokinetic and pharmacodynamic properties make it an important compound in the study of tricyclic antidepressants .

Properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFRALDEONNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196179
Record name Desmethylnortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-42-2
Record name Desmethylnortriptyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylnortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylnortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethylnortriptyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Desmethylnortriptyline exert its antidepressant effect?

A1: this compound, a metabolite of the tricyclic antidepressant amitriptyline, primarily acts by inhibiting the reuptake of norepinephrine at nerve synapses in the brain. [, ] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially contributing to its antidepressant effect. [, ]

Q2: What are the structural characteristics of this compound?

A2: this compound possesses a tricyclic structure. While its exact molecular formula and weight aren't explicitly stated in the provided research, it can be deduced. Nortriptyline (C19H21N) loses a methyl group (CH3) during its metabolism to this compound, making its molecular formula C18H19N and its molecular weight approximately 249.35 g/mol. Spectroscopic data for this compound are not extensively discussed in these papers. [, , , ]

Q3: How is this compound metabolized in the body?

A3: While the provided research doesn't detail this compound's further metabolism, it does highlight that it's a primary metabolite of both amitriptyline and nortriptyline. [, , , , , , , ] It's formed through N-demethylation, a common metabolic pathway for tricyclic antidepressants, often mediated by cytochrome P450 enzymes in the liver. [, ]

Q4: How is this compound detected and quantified in biological samples?

A4: Several analytical methods are described in the research for detecting and quantifying this compound and related compounds in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique, particularly in conjunction with mass fragmentography, which allows for sensitive and specific detection. [, , , ] High-performance liquid chromatography (HPLC) is another prominent method, often coupled with UV detection (HPLC-DAD) or mass spectrometry, providing efficient separation and quantification of these compounds. [, , ]

Q5: Is this compound found in human urine after amitriptyline administration?

A6: Yes, this compound, along with other metabolites, has been identified in the urine of individuals who have taken amitriptyline. [, , ]

Q6: Does this compound accumulate in any specific organs?

A7: While the provided research doesn't focus on specific organ accumulation of this compound, it does mention that its parent compound, nortriptyline, and consequently its metabolite this compound, show a higher concentration in the heart. [] This finding has potential implications considering the reported cardiac toxicity associated with nortriptyline. []

Q7: Are there any known instances of drug-drug interactions involving this compound?

A8: While not explicitly mentioned in the provided research, this compound, similar to other tricyclic antidepressants, could potentially interact with drugs that are metabolized by the same cytochrome P450 enzymes. [] Co-administration with such drugs might lead to altered metabolism and potential changes in drug levels, requiring careful monitoring and dosage adjustments.

Q8: Can stable isotopes be used to study the metabolism of this compound?

A10: Yes, stable isotope labeling, particularly using carbon-13 (13C) and deuterium (2H), has been employed to investigate the metabolism of tricyclic antidepressants, including nortriptyline and amitriptyline. [, , ] This approach can provide valuable insights into the metabolic pathways and potentially be applied to study this compound metabolism in detail.

Q9: What is the role of 10-hydroxynortriptyline in the metabolism of this compound?

A11: The provided research highlights that 10-hydroxynortriptyline is a major metabolite of nortriptyline in human urine. [, , , ] While not directly stated, it's possible that this compound, being a downstream metabolite of nortriptyline, could be further metabolized to 10-hydroxythis compound. [, ] Further research would be needed to confirm this metabolic pathway.

Q10: Does age or sex influence the metabolism of nortriptyline and its metabolites, including this compound?

A12: Research suggests that age and sex can influence the metabolism of nortriptyline. [] Specifically, older animals exhibit higher levels of nortriptyline and this compound compared to younger animals. [] Additionally, females tend to have higher organ levels of these compounds than males. [] These differences highlight the importance of considering age and sex as factors in the pharmacokinetics and pharmacodynamics of nortriptyline and its metabolites.

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